molecular formula C19H24N4O2S B7543919 N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea

N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea

Cat. No.: B7543919
M. Wt: 372.5 g/mol
InChI Key: SHYBAZLUUIVDAW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a methyl group, a thiazinane ring, and a pyridyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-methoxy-5-methylphenyl isocyanate, which is then reacted with the appropriate amine to form the final urea derivative. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the aromatic rings or the thiazinane and pyridyl groups. Examples include:

  • N-(2-methoxyphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea
  • N-(2-methylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea

Uniqueness

N-(2-methoxy-5-methylphenyl)-N’-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-14-3-4-17(25-2)16(11-14)22-19(24)21-13-15-5-6-20-18(12-15)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYBAZLUUIVDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=NC=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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